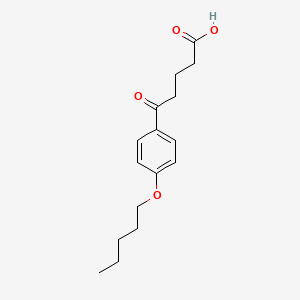

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(4-pentyloxyphenyl)valeric acid is a chemical compound with the molecular formula C16H22O4 . It is a derivative of 5-Oxo-5-phenylvaleric acid .

Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid consists of a pentanoic acid chain with a ketone group at the 5th carbon. Attached to this ketone is a phenyl ring substituted with a pentyloxy group at the 4th position .Scientific Research Applications

Synthesis and Derivatives

- Synthesis of 14C‐labelled Derivatives: 5-Hydroxy-4-keto valeric acid, a related compound, has been synthesized from amino levulinic acid. This synthesis involves Grignard reactions and oxidation processes, highlighting its potential in creating labelled compounds for research purposes (Tschesche & Wirth, 1981).

Metabolism and Biodegradation

- Catabolism by Rat Intestinal Microbiota: A study on the catabolism of catechins by rat intestinal microbiota identified various metabolites, including 4-oxo-5-(3-hydorxyphenyl)valeric acid. This research contributes to understanding the metabolic pathways and potential biodegradation processes of related valeric acid compounds (Takagaki & Nanjo, 2013).

Polymer Production

- Polymer Production with Pseudomonas Oleovorans: Research involving Pseudomonas oleovorans demonstrated the production of poly-3-hydroxy-5-(4'-tolyl)valerate from 5-(4'-tolyl)valeric acid. This indicates the utility of such compounds in the production of crystalline aromatic-containing bacterial polyhydroxyalkanoate (PHA), a type of biodegradable plastic (Curley et al., 1996).

Chemical Synthesis and Applications

- Role in Metal Mediated Oxidation: The role of valeric acid, a structurally related compound, in metal-mediated oxidation processes has been studied. This research is significant for understanding the chemical significance and applications in producing industrial compounds like plasticizers and lubricants (Ghosh et al., 2015).

- Solid-Phase Peptide Synthesis: The use of 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid in solid-phase peptide synthesis demonstrates the potential of valeric acid derivatives in the synthesis of protected peptide segments, crucial for biochemical research and pharmaceutical applications (Albericio & Bárány, 1991).

properties

IUPAC Name |

5-oxo-5-(4-pentoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFSDWVSFUZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645449 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-pentyloxyphenyl)valeric acid | |

CAS RN |

898791-97-4 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)